molecular formula C11H13NO2S B14504776 S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate CAS No. 64501-83-3

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate

Cat. No.: B14504776
CAS No.: 64501-83-3
M. Wt: 223.29 g/mol
InChI Key: MCIDBQTXCVKAMR-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-ylcarbamothioate moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate typically involves the reaction of 4-methoxybenzaldehyde with propargylamine to form an intermediate, which is then treated with thiocarbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating the biochemical pathways they regulate. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Methoxyphenyl) prop-2-en-1-ylcarbamothioate stands out due to its unique combination of a methoxyphenyl group and a carbamothioate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64501-83-3

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

S-(4-methoxyphenyl) N-prop-2-enylcarbamothioate

InChI

InChI=1S/C11H13NO2S/c1-3-8-12-11(13)15-10-6-4-9(14-2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

MCIDBQTXCVKAMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC(=O)NCC=C

Origin of Product

United States

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